Fenebrutinib

Catalog No.
S002954
CAS No.
1434048-34-6
M.F
C37H44N8O4
M. Wt
664.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenebrutinib

CAS Number

1434048-34-6

Product Name

Fenebrutinib

IUPAC Name

10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one

Molecular Formula

C37H44N8O4

Molecular Weight

664.8 g/mol

InChI

InChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1

InChI Key

WNEODWDFDXWOLU-QHCPKHFHSA-N

SMILES

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8

Synonyms

RG-7845;GDC-0853;GDC0853;GDC 0853

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8

Isomeric SMILES

C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8

Description

Fenebrutinib is under investigation in clinical trial NCT03174041 (A Drug-Drug Interaction Study Between GDC-0853 and Midazolam, Itraconazole, Rosuvastatin, and Simvastatin).
Fenebrutinib is an orally available inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity. Upon administration, fenebrutinib inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways, which leads to the inhibition of the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B-lymphocyte development, activation, signaling, proliferation and survival.

Mechanism of Action:

Fenebrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) []. BTK is an enzyme crucial for B-cell development and activation in the immune system. By inhibiting BTK, fenebrutinib disrupts B-cell signaling, thereby potentially suppressing immune responses involved in various diseases []. Additionally, fenebrutinib has been shown to impact microglia, which are immune cells in the central nervous system, potentially offering benefits in neurological disorders [].

Potential Applications:

Several areas of scientific research are exploring the therapeutic potential of fenebrutinib:

  • Multiple Sclerosis (MS): Fenebrutinib is currently in Phase III clinical trials for relapsing-remitting MS (RRMS) and primary progressive MS (PPMS) []. Preclinical studies suggest it may reduce both MS disease activity (relapses) and disability progression by targeting B-cells and microglia [].
  • Autoimmune Disorders: Fenebrutinib is being investigated for various autoimmune diseases, including rheumatoid arthritis, lupus, and chronic spontaneous urticaria (CSU) []. Its potential lies in its ability to modulate B-cell activity and suppress inflammatory pathways.
  • B-Cell Cancers: Research is ongoing to evaluate fenebrutinib's efficacy in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and marginal zone lymphoma (MZL) [].

Current Research Stage:

Fenebrutinib is not yet approved for any clinical use. It is currently under investigation in various clinical trials, ranging from Phase I to Phase III, to assess its safety, efficacy, and optimal dosage for different disease applications [, ].

Fenebrutinib, also known by its developmental code GDC-0853, is a potent and highly selective oral inhibitor of Bruton’s tyrosine kinase. It is currently under investigation for its efficacy in treating various autoimmune disorders, including multiple sclerosis and chronic spontaneous urticaria. This compound is unique as it represents the only reversible Bruton’s tyrosine kinase inhibitor in advanced clinical trials, specifically Phase III trials for multiple sclerosis . Fenebrutinib has demonstrated significant potential in reducing disease activity markers in patients with relapsing forms of multiple sclerosis, showing promise in managing symptoms and progression of the disease .

Fenebrutinib's mechanism of action centers around its inhibition of BTK. BTK is a signaling molecule involved in B-cell activation and maturation. By reversibly binding to BTK, fenebrutinib disrupts these processes, leading to a reduction in the number and activity of B-cells []. Additionally, fenebrutinib may also modulate the activity of microglia, immune cells within the central nervous system that can contribute to MS pathology []. This dual effect on B-cells and microglia has the potential to reduce inflammation and nerve damage associated with MS.

Such as alkylation, acylation, and cyclization to construct the final molecular framework.
  • Purification Techniques: Employing chromatography methods to isolate and purify the desired compound from reaction mixtures.
  • These synthesis methods highlight the intricate processes required to produce fenebrutinib effectively.

    Fenebrutinib exhibits significant biological activity through its role as a Bruton’s tyrosine kinase inhibitor. By inhibiting this enzyme, fenebrutinib disrupts B-cell receptor signaling, which is essential for B-cell activation and proliferation. This action is particularly relevant in autoimmune conditions where B-cell activity contributes to disease pathology. In clinical trials, fenebrutinib has shown:

    • Reduction in IgE-mediated histamine release from mast cells.
    • Decreased production of autoantibodies in conditions such as rheumatoid arthritis and systemic lupus erythematosus .
    • Significant efficacy in reducing MRI markers of disease activity in multiple sclerosis patients .

    The synthesis of fenebrutinib involves complex organic chemistry techniques, including:

    • Catalytic Hydrogenation: Utilization of catalytic static mixer technology for the reduction of aromatic nitro groups, a crucial step in synthesizing fenebrutinib .
    • Multi-step Organic Reactions: Combining various

    Fenebrutinib is primarily being investigated for:

    • Multiple Sclerosis: As a treatment option aimed at reducing disease progression and activity.
    • Chronic Spontaneous Urticaria: To manage symptoms in patients unresponsive to conventional antihistamines.
    • Other Autoimmune Disorders: Including systemic lupus erythematosus and rheumatoid arthritis, where B-cell activation plays a significant role in disease progression .

    The dual inhibition mechanism targeting both B-cells and microglia activation positions fenebrutinib as a versatile therapeutic candidate.

    Fenebrutinib has been studied for its interactions with other drugs, particularly those metabolized by cytochrome P450 enzymes. Key findings include:

    • Drug-Drug Interactions: Ongoing studies are evaluating how fenebrutinib interacts with commonly prescribed medications such as midazolam and rosuvastatin .
    • Impact on Immune Response: Research indicates that fenebrutinib may alter immune responses by modulating cytokine production and B-cell activation pathways .

    Understanding these interactions is critical for optimizing therapeutic regimens involving fenebrutinib.

    Several compounds share similarities with fenebrutinib, particularly regarding their mechanism as Bruton’s tyrosine kinase inhibitors. These include:

    Compound NameMechanism of ActionUnique Features
    IbrutinibIrreversible Bruton’s tyrosine kinase inhibitorFirst-in-class BTK inhibitor; used widely for hematological cancers
    AcalabrutinibSelective irreversible BTK inhibitorDesigned for improved selectivity over ibrutinib; fewer off-target effects
    ZanubrutinibReversible BTK inhibitorOffers a different binding profile compared to irreversible inhibitors

    Fenebrutinib's uniqueness lies in its reversible nature and high selectivity for Bruton’s tyrosine kinase, which may result in fewer side effects compared to irreversible inhibitors like ibrutinib and acalabrutinib . This selectivity potentially enhances its safety profile while maintaining therapeutic efficacy across various autoimmune conditions.

    Purity

    > 98%

    XLogP3

    2.3

    Hydrogen Bond Acceptor Count

    9

    Hydrogen Bond Donor Count

    2

    Exact Mass

    664.34855191 g/mol

    Monoisotopic Mass

    664.34855191 g/mol

    Heavy Atom Count

    49

    Appearance

    Solid powder

    UNII

    E9L2885WUL

    Drug Indication

    Treatment of multiple sclerosis

    Wikipedia

    GDC-0853

    Use Classification

    Human Drugs -> EU pediatric investigation plans

    Dates

    Modify: 2023-08-15
    1. J Pharmacol Exp Ther. 2017 Jan;360(1):226-238. Epub 2016 Nov 7.
    Bruton/'s Tyrosine Kinase Small Molecule Inhibitors Induce a Distinct Pancreatic
    Toxicity in Rats.
    Erickson RI(1), Schutt LK(2), Tarrant JM(1), McDowell M(1), Liu L(1), Johnson
    AR(1), Lewin-Koh SC(1), Hedehus M(1), Ross J(1), Carano RA(1), Staflin K(1),
    Zhong F(1), Crawford JJ(1), Zhong S(1), Reif K(1), Katewa A(1), Wong H(1), Young
    WB(1), Dambach DM(1), Misner DL(1).
    Author information:
    (1)Genentech, Inc., South San Francisco, California (R.I.E., L.K.S., J.M.T.,
    M.M., L.L., A.R.J., S.-C.L.-K., M.H., J.R., R.A.D.C., K.S., F.Z., J.J.C., S.Z.,
    K.R., A.K., W.B.Y., D.M.D., D.L.M.); and University of British Columbia,
    Vancouver, British Columbia (H.W.); Primary Laboratory of Origin: Genentech,
    Inc., 1 DNA Way, MS59, South San Francisco, CA 94080.
    (2)Genentech, Inc., South San Francisco, California (R.I.E., L.K.S., J.M.T.,
    M.M., L.L., A.R.J., S.-C.L.-K., M.H., J.R., R.A.D.C., K.S., F.Z., J.J.C., S.Z.,
    K.R., A.K., W.B.Y., D.M.D., D.L.M.); and University of British Columbia,
    Vancouver, British Columbia (H.W.); Primary Laboratory of Origin: Genentech,
    Inc., 1 DNA Way, MS59, South San Francisco, CA 94080 schutt.leah@gene.com.
    Bruton/'s tyrosine kinase (BTK) is a member of the Tec family of cytoplasmic
    tyrosine kinases involved in B-cell and myeloid cell signaling. Small molecule
    inhibitors of BTK are being investigated for treatment of several hematologic
    cancers and autoimmune diseases. GDC-0853
    ((S)-2-(3/'-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl
    )pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4/'-bipyridin]-2/'-yl)-7,7-dimethyl-3,4,7
    ,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one) is a selective
    and reversible oral small-molecule BTK inhibitor in development for the treatment
    of rheumatoid arthritis and systemic lupus erythematosus. In Sprague-Dawley (SD)
    rats, administration of GDC-0853 and other structurally diverse BTK inhibitors
    for 7 days or longer caused pancreatic lesions consisting of multifocal
    islet-centered hemorrhage, inflammation, fibrosis, and pigment-laden macrophages
    with adjacent lobular exocrine acinar cell atrophy, degeneration, and
    inflammation. Similar findings were not observed in mice or dogs at much higher
    exposures. Hemorrhage in the peri-islet vasculature emerged between four and
    seven daily doses of GDC-0853 and was histologically similar to spontaneously
    occurring changes in aging SD rats. This suggests that GDC-0853 could exacerbate
    a background finding in younger animals. Glucose homeostasis was dysregulated
    following a glucose challenge; however, this occurred only after 28 days of
    administration and was not directly associated with onset or severity of
    pancreatic lesions. There were no changes in other common serum biomarkers
    assessing endocrine and exocrine pancreatic function. Additionally, these lesions
    were not readily detectable via Doppler ultrasound, computed tomography, or
    magnetic resonance imaging. Our results indicate that pancreatic lesions in rats
    are likely a class effect of BTK inhibitors, which may exacerbate an
    islet-centered pathology that is unlikely to be relevant to humans.

    Explore Compound Types